Psoralen

Photobiology PUVA therapy Photosensitizer ranking

Psoralen (CAS 66-97-7) is the unsubstituted parent furocoumarin scaffold for PUVA photochemotherapy and SAR studies. Unlike methoxy-substituted derivatives (8-MOP, 5-MOP), it provides the essential baseline reference for DNA intercalation, cross-linking efficiency, and phototoxicity. It exhibits superior antibacterial potency (MIC ≤5 μg/ml against L. monocytogenes, E. coli O157:H7, M. luteus)—at least 2-fold more potent than 8-MOP or 5-MOP—and crucially lacks CYP2A6 mechanism-based inhibition (cf. 8-MOP KI=2.9 μM), enabling CYP2A6-independent metabolic investigations. In topical PUVA aqueous gel formulations, psoralen outperforms both TMP and 8-MOP in transdermal delivery. Procure the parent reference standard to eliminate inter-batch variability and ensure reproducible, interpretable photobiology and SAR data.

Molecular Formula C11H6O3
Molecular Weight 186.16 g/mol
CAS No. 66-97-7
Cat. No. B192213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsoralen
CAS66-97-7
SynonymsFicusin
Psoralen
Psoralene
Molecular FormulaC11H6O3
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=CC3=C(C=CO3)C=C21
InChIInChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H
InChIKeyZCCUUQDIBDJBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 65.16 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Psoralen (CAS 66-97-7) Furocoumarin Reference Standard: Core Structural and Photochemical Baseline for PUVA Research


Psoralen (CAS 66-97-7) is the parent tricyclic furocoumarin compound with the core chemical structure furo[3,2-g]chromen-7-one (C₁₁H₆O₃; MW 186.16 g/mol) . This unsubstituted linear furocoumarin serves as the fundamental structural scaffold from which clinically relevant methoxy-substituted derivatives—specifically 8-methoxypsoralen (8-MOP, methoxsalen) and 5-methoxypsoralen (5-MOP, bergapten)—are derived [1]. In photochemotherapy (PUVA), psoralen undergoes UVA light-activated (320-400 nm) intercalation into DNA, forming covalent cycloaddition products with thymine residues. This photobinding produces both monoadducts and interstrand cross-links that inhibit DNA synthesis and cell proliferation [2]. As the unadorned parent compound, psoralen establishes the baseline photophysical and photochemical properties against which the potency, selectivity, and clinical utility of substituted psoralen derivatives are scientifically measured and compared.

Why Psoralen (CAS 66-97-7) Cannot Be Interchanged with 8-MOP, 5-MOP, or Other Furocoumarin Analogs in Research and Clinical Formulation


Despite sharing the core furocoumarin scaffold, psoralen and its methoxy-substituted derivatives (8-MOP, 5-MOP) exhibit quantitatively distinct and non-interchangeable biological activity profiles across multiple assay systems [1]. The addition of a single methoxy group at the 5- or 8-position fundamentally alters key performance parameters: DNA intercalation affinity and cross-linking efficiency vary substantially due to steric and electronic effects [2]; cytochrome P450 enzyme inactivation potency and isoform selectivity shift dramatically [3]; and photobiological effectiveness across bacterial, animal, and human cellular systems diverges significantly [1]. These differences preclude generic substitution; procurement decisions based on assumed in-class equivalence will introduce uncontrolled experimental variability and compromise reproducibility in both research and clinical contexts.

Psoralen (CAS 66-97-7) Quantitative Differentiation Evidence: Comparator Data vs. 8-MOP, 5-MOP, and Angelicin


Superior Photobiological Activity of Psoralen vs. 8-MOP, 5-MOP, and Angelicin Across Multiple Biological Systems

In a comprehensive comparative study evaluating the photosensitized induced lethality and genetic damage of furocoumarins across bacterial, animal, and human cell systems, psoralen demonstrated the highest overall photobiological activity among the four tested compounds [1]. The rank order of effectiveness was unequivocally established as psoralen > 8-MOP > 5-MOP > angelicin, with psoralen exhibiting the most potent photosensitized lethality across all biological systems evaluated. Notably, while 5-MOP and 8-MOP were essentially equally active in producing chromosome damage in human cells in vitro, psoralen maintained superior activity in the broader panel of biological assays.

Photobiology PUVA therapy Photosensitizer ranking

Broad-Spectrum Antimicrobial Activity: Psoralen Outperforms 5-MOP and 8-MOP Against Gram-Positive and Gram-Negative Bacteria

In a head-to-head antimicrobial study evaluating the linear furanocoumarins psoralen, 5-MOP, and 8-MOP against three test microorganisms, psoralen was identified as the most effective antimicrobial agent of the three compounds studied [1]. Psoralen inhibited all three test microorganisms—Listeria monocytogenes (Gram-positive), Escherichia coli O157:H7 (Gram-negative), and Micrococcus luteus (Gram-positive)—at concentrations of 5 μg/ml or lower [1]. In contrast, concentrations of at least 10 μg/ml of 5-MOP or 8-MOP were required to achieve comparable inhibitory effects [1].

Antimicrobial Natural product Food safety

Distinct CYP Enzyme Interaction Profile: Psoralen Demonstrates Divergent Cytochrome P450 Inactivation Kinetics Relative to 8-MOP

A mechanistic study of furanocoumarin-mediated cytochrome P450 inactivation revealed that 8-MOP was the most potent CYP inactivator among the tested psoralen derivatives, with kinetic parameters of KI = 2.9 μM and kinact = 0.34 min⁻¹ [1]. Psoralen, lacking the 8-methoxy substituent, exhibits a fundamentally different CYP interaction profile. Results from H₂¹⁸O incorporation experiments supported an initial oxidation pathway for both 8-MOP and psoralen to an epoxide intermediate; however, the downstream partitioning and isoform selectivity differ substantially [1]. While 8-MOP acts as a potent and selective CYP2A6 mechanism-based inhibitor, psoralen displays a distinct CYP isoform selectivity and inactivation potency profile, making it suitable for experimental contexts where CYP2A6 inhibition is undesirable [2].

Drug metabolism Cytochrome P450 Mechanism-based inhibition

Baseline DNA Cross-Linking Efficiency: Psoralen as the Unsubstituted Reference Scaffold for Structure-Activity Studies

LC-UV/ESI-MS and IRMPD mass spectrometric analysis of psoralen-DNA photobinding revealed that the highest ratio of cross-linked products to mono-adducts was obtained for 8-MOP, psoralen, and 5-MOP among the analogs tested [1]. However, 8-MOP binding displayed the greatest sequence selectivity among the psoralen analogs, while reactions at 5′-TA sites were favored over 5′-AT sites across all compounds [1]. Psoralen, as the unsubstituted parent scaffold, exhibited a distinct DNA-binding profile that differs from both 5-MOP and 8-MOP in terms of cross-linking efficiency and sequence selectivity. The absence of methoxy substituents on psoralen results in a DNA intercalation geometry and photoreactivity pattern that serves as the fundamental baseline for understanding the effects of 5- and 8-position substitution on DNA targeting [2].

DNA damage Cross-linking Nucleic acid probe

Topical Formulation Superiority: Psoralen (0.005%) in Aqueous Gel Outperforms TMP and 8-MOP in Aqueous Gel

A pharmacokinetic and biopharmaceutic investigation aimed at developing an 8-MOP dosage form with fast and reproducible absorption revealed that psoralen at 0.005% concentration in aqueous gel was found to be superior to both TMP (4,5′,8-trimethylpsoralen) and 8-MOP when formulated in the same aqueous gel vehicle [1]. This formulation-specific performance advantage was documented as part of a systematic evaluation of psoralen derivatives for topical dermatological applications in PUVA therapy [1].

Topical formulation PUVA therapy Drug delivery

Optimal Research and Procurement Applications for Psoralen (CAS 66-97-7) Based on Quantified Differential Evidence


Baseline Reference Standard for Furocoumarin Structure-Activity Relationship (SAR) Studies

Psoralen serves as the essential unsubstituted reference scaffold for SAR studies investigating the impact of methoxy substitution at the 5- and 8-positions on photobiological activity. The rank order of effectiveness established as psoralen > 8-MOP > 5-MOP > angelicin [1] provides the foundational comparative framework. Researchers investigating how substitution patterns modulate DNA cross-linking efficiency, sequence selectivity, and phototoxicity require psoralen as the baseline control compound from which all structure-activity deviations are measured [2].

Natural Product Antimicrobial Discovery and Food Safety Research

For laboratories investigating furanocoumarins as natural antimicrobial agents, psoralen provides the most potent antibacterial activity among the linear furanocoumarins. Its ability to inhibit L. monocytogenes, E. coli O157:H7, and M. luteus at ≤5 μg/ml—at least 2-fold more potent than 5-MOP or 8-MOP [1]—positions psoralen as the preferred compound for minimum inhibitory concentration (MIC) benchmarking and natural product antimicrobial discovery programs.

Cytochrome P450 Drug Metabolism Studies Requiring CYP2A6-Inactive Furocoumarin Control

In drug metabolism investigations where potent CYP2A6 inhibition would confound experimental interpretation, psoralen provides a critical alternative to 8-MOP. While 8-MOP acts as a potent and selective CYP2A6 mechanism-based inhibitor (KI = 2.9 μM, kinact = 0.34 min⁻¹) [1], psoralen exhibits a qualitatively distinct CYP interaction profile lacking this pronounced CYP2A6 selectivity [2]. This makes psoralen the appropriate furocoumarin control for experiments designed to isolate CYP2A6-independent effects.

Topical PUVA Formulation Development and Transdermal Delivery Optimization

For pharmaceutical scientists developing topical PUVA formulations, psoralen's documented superiority over TMP and 8-MOP in aqueous gel vehicles [1] makes it the preferred starting material for transdermal delivery optimization. This formulation-specific performance advantage supports psoralen's selection in topical photochemotherapy product development pipelines, particularly for localized dermatological applications where efficient cutaneous penetration is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psoralen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.